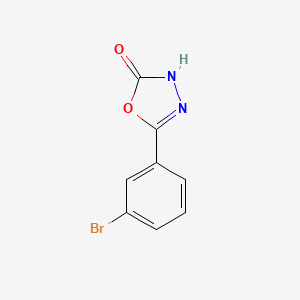
5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group at the 5-position indicates potential reactivity due to the bromine atom, which is commonly involved in various organic transformations .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different methods. For instance, the reaction of sydnones with bromine in acetic anhydride has been used to form 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, which can be further modified to introduce various substituents at the 5-position . Additionally, microwave-assisted cyclodehydration of unsymmetrical N,N'-diacylhydrazines has been employed to obtain bromine-containing oxadiazoles . These methods highlight the versatility of synthetic approaches for creating 1,3,4-oxadiazole derivatives with different substituents, including the 3-bromophenyl group .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by spectroscopic methods such as NMR and HRMS. For example, the crystal structure of a related compound, 5,5-dimethyl-2-p-bromophenylimino-Δ^3-1,3,4-oxadiazoline, has been determined to consist of planar phenyl and oxadiazoline rings with a specific van der Waals interaction preventing the rings from being co-planar . This structural information is crucial for understanding the reactivity and potential interactions of the compound .
Chemical Reactions Analysis
The bromophenyl group in 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one suggests that it can undergo various chemical reactions. For instance, bromo compounds can be transformed into amino derivatives or undergo cyclic transformations with primary alkylamines . The presence of bromine also allows for further functionalization, as seen in the synthesis of electrophosphorescent intermediates and difluoromethylene-containing compounds . The reactivity of the bromophenyl group is a key aspect of the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. The introduction of different groups at the 5-position can significantly alter properties such as solubility, melting point, and reactivity. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates anisotropic reactivity, indicating that the physical orientation of the crystals affects the outcome of the reaction . Additionally, the antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, showing that structural modifications can lead to compounds with significant biological activities . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
- Summary of Application: This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These are complex organic compounds with potential applications in organic electronics and photovoltaics.
2. Synthesis of 4-Cyano Pyrazole and 5-Aminopyrazole Derivatives
- Summary of Application: The compound is used in the chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as a major product . These derivatives have a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities.
- Methods of Application: The synthesis involves refluxing 3-dimethylamino-2-benzoylpropenenitrile with phenyl hydrazine or hydrazine in ethanol .
- Results or Outcomes: The new procedure for the synthesis of 4-cyano and 5-aminopyrazole derivatives gave good yield .
3. Synthesis of 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- Summary of Application: This compound is used in the synthesis of complex organic compounds . These compounds have potential applications in proteomics research .
4. Synthesis of 5-(3-Bromophenyl)isoxazole
- Summary of Application: This compound is used in the synthesis of isoxazole derivatives . These derivatives have a wide range of biological activities.
5. Synthesis of 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
- Summary of Application: This compound is used in the synthesis of complex organic compounds . These compounds have potential applications in proteomics research .
6. Synthesis of 5-(3-Bromophenyl)isoxazole
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSHDFGLFCEID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647777 |
Source


|
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
873090-18-7 |
Source


|
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

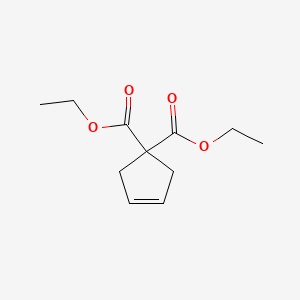
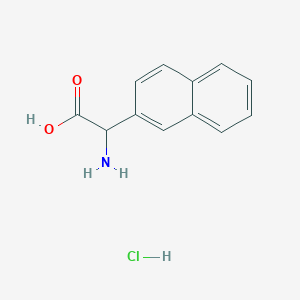
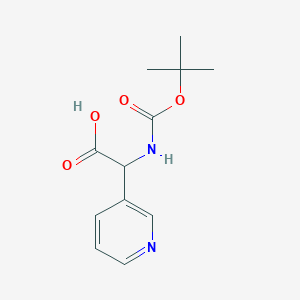
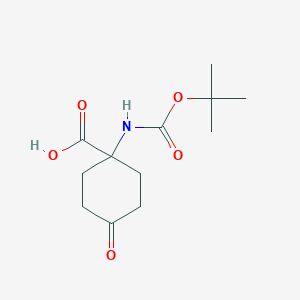
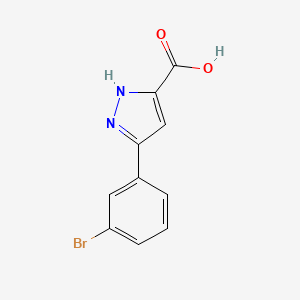
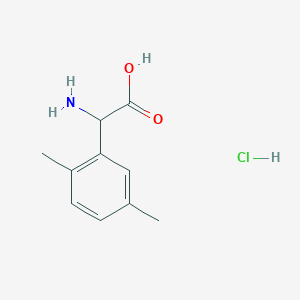
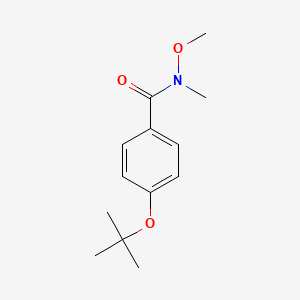


![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)